molecular formula C10H8ClN B1366949 4-Chloro-7-methylquinoline CAS No. 63136-61-8

4-Chloro-7-methylquinoline

Cat. No. B1366949
CAS RN: 63136-61-8
M. Wt: 177.63 g/mol
InChI Key: SLBWENCMEQRYEG-UHFFFAOYSA-N
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Description

4-Chloro-7-methylquinoline is a heterocyclic compound . It is used as a chemical intermediate in the synthesis of various pharmaceutical compounds .


Synthesis Analysis

The synthesis of 4-Chloro-7-methylquinoline involves various protocols reported in the literature . For instance, the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .


Molecular Structure Analysis

The molecular formula of 4-Chloro-7-methylquinoline is C10H8ClN . The compound has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

Quinoline and its derivatives have shown substantial biological activities . Various methods for the synthesis of 2-methylquinoline have been reported, and Doebner–von Miller is considered the best .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-7-methylquinoline include a molecular weight of 177.63 . More detailed properties like density, boiling point, and others are not available in the retrieved papers.

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry .
    • Quinoline is an essential segment of both natural and synthetic compounds .
    • Quinoline has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
  • Application: Pharmaceutical Intermediates

    • 4-Chloro-7-fluoro-2-methylquinoline is used as pharmaceutical intermediates .
  • Methods of Application or Experimental Procedures

    • Various synthesis protocols have been reported in the literature for the construction of quinoline scaffold .
    • Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of quinoline .
  • Results or Outcomes

    • Quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavour .
    • The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .
  • Scientific Field: Antimicrobial Research

    • Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
    • The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .
    • Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
  • Application: Antimicrobial Agents

    • Quinoline derivatives are used extensively in treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .
  • Methods of Application or Experimental Procedures

    • Chemical modification of quinoline is one of the commonest approaches used in drug discovery .
    • This results in improved therapeutic effects and explains the wide occurrence of quinolones in bioactive natural products .
  • Results or Outcomes

    • Most quinoline derivatives exhibit good antimicrobial activity against various microbial species .
    • For example, aniline, phenanthrene aldehydes, and vinyl pyrrolidone were taken as starting materials, applying amino Diel–Alder reactions .
    • Their in vitro antimicrobial potential was evaluated against V. cholera, B. subtilis, K. pneumoniae, S. aureus, and E. coli bacterial strains by micro broth dilution assay method .
  • Scientific Field: Anticancer Research

    • Among the tested compounds, 6-chloro-4-oxo-N′-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide and 6-chloro-4-oxo-N′-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide demonstrated potent antiproliferative activity against cancer cells .
  • Application: Anticancer Agents

    • These compounds showed IC 50 values of 1.92 and 5.18 μM, respectively, compared with doxorubicin as standard .
  • Scientific Field: Antimicrobial Research

    • Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout Nature in various forms .
    • Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
    • The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .
    • Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
  • Application: Antimicrobial Agents

    • Quinoline derivatives are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
    • The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
    • They are used extensively in treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .
  • Methods of Application or Experimental Procedures

    • Chemical modification of quinoline is one of the commonest approaches used in drug discovery .
    • This results in improved therapeutic effects and explains the wide occurrence of quinolones in bioactive natural products .
  • Results or Outcomes

    • Most of the tested compounds showed moderate inhibitory activities against both Gram‐positive and ‐negative bacteria compared with reference drugs .
    • The following compounds 9e, 9g, 9h, 9i and 9f, 9g, 9h, 10k, 10l are the most active against Gram-positive and Gram-negative bacteria strains, respectively, with MIC values ranging between 0.25 and 128 μg/mL .
    • The synthesized compounds 9b, 9c, 9f, 9g, 9h, 10k, and 10l exhibited excellent antifungal inhibition with MIC values ranging between 0.25 and 32 μg/mL .
  • Scientific Field: Anti-inflammatory Research

    • Among the 4-imidazolyl methyl quinoline derivatives, compound 68, possessing an unsaturated cyclohexyl ring attached to C-7 and C-8 quinoline ring, exhibited the highest COX-2 inhibitor potency and selectivity (COX-2 IC 50 = 0.063 µM; SI = 547.6) that was as potent as the reference drug celecoxib and more selective COX-2 inhibitor .
  • Application: Anti-inflammatory Agents

    • These compounds are used as potent COX-2 inhibitors .

Safety And Hazards

While specific safety and hazard information for 4-Chloro-7-methylquinoline is not available, general precautions include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

Future Directions

Quinoline and its derivatives have gained considerable attention due to their potential for industrial and medicinal applications . Future research may focus on developing new methods and synthetic approaches towards organic compounds, as well as focusing on developments in the synthesis of heterocyclic organic compounds of different classes that have pharmacological activity .

properties

IUPAC Name

4-chloro-7-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBWENCMEQRYEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=CC(=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20489636
Record name 4-Chloro-7-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20489636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-7-methylquinoline

CAS RN

63136-61-8
Record name 4-Chloro-7-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63136-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-7-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20489636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-7-methylquinoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
AG Renfrew - Journal of the American Chemical Society, 1946 - ACS Publications
The marked influence of the position of a sub-stituent in determining the therapeutic properties of quinoline derivatives gives significance to all information on the reactivity of quinoline …
Number of citations: 17 pubs.acs.org
X Zhang, Z Xiao, K Kumata, T Yamasaki… - Metabotropic Glutamate …, 2021 - Springer
… The residue is purified by flash chromatography on silica gel (hexanes to ethyl acetate gradient column) to yield 4-chloro-7-methylquinoline-2-carbonitrile (3) as white solid (5.4 g, 64% …
Number of citations: 1 link.springer.com
X Zhang, K Kumata, T Yamasaki, R Cheng… - ACS Chemical …, 2017 - ACS Publications
… 4 , and concentrated to give 4-chloro-7-methylquinoline-2-carbonitrile N-oxide. The crude product was used without further purification. To a solution of 4-chloro-7-methylquinoline-2-…
Number of citations: 25 pubs.acs.org
WA Denny, GJ Atwell, PB Roberts… - Journal of medicinal …, 1992 - ACS Publications
… Buchmann and Niess17 report two products from the nitration of 4-chloro-7-methylquinoline under similar conditions. They identify the minor product (mp 165-167 eC) as the 8-nitro …
Number of citations: 63 pubs.acs.org
X Zhang, K Kumata, T Yamasaki, R Cheng… - ACS chemical …, 2017 - ncbi.nlm.nih.gov
… 4 and concentrated to give 4-chloro-7-methylquinoline-2-carbonitrile N-oxide. The crude product was used without further purification. To a solution of 4-chloro-7-methylquinoline-2-…
Number of citations: 0 www.ncbi.nlm.nih.gov
DS Breslow, MS Bloom, JC Shivers… - Journal of the …, 1946 - ACS Publications
… Synthesis of 4-Chloro-7-methylquinoline.—In a twoliter three-necked flask equipped with a mercury-sealed stirrer, thermometer, nitrogen inlet tube and air condenser were placed 800 …
Number of citations: 12 pubs.acs.org
S Chen, R Chen, M He, R Pang, Z Tan… - Bioorganic & medicinal …, 2009 - Elsevier
Thirty-two quinoline derivatives were designed and synthesized as HIV-1 Tat–TAR interaction inhibitors. All the compounds showed high antiviral activities in inhibiting the formation of …
Number of citations: 94 www.sciencedirect.com
H Gilman, RV Christian, SM Spatz - Journal of the American …, 1946 - ACS Publications
Five isomers of the known, active 6-methoxy-8-(2, 5-dimethylpyrryl-l)-quinoline have been pre-pared in connection with studies on experimental avian malaria. Only 8-methoxy-6-(2, 5-…
Number of citations: 8 pubs.acs.org

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